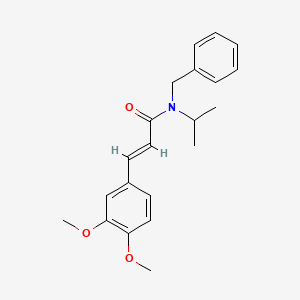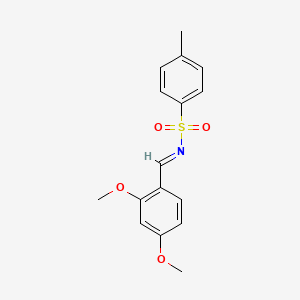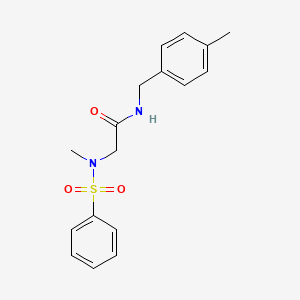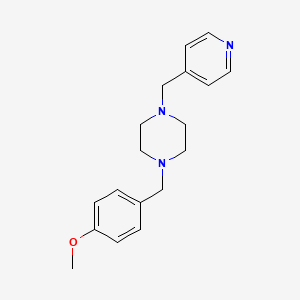![molecular formula C16H18ClN3O2 B5732465 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative and is also known as CPI-1189. CPI-1189 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of CPI-1189 is not fully understood, but it is thought to act on several different pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to activate the nuclear factor kappa B (NF-kB) pathway. It has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. Additionally, CPI-1189 has been shown to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPI-1189 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathways involved in inflammation, immune response, and neuroprotection. However, one limitation of using CPI-1189 is that it can be difficult to obtain and is relatively expensive.
Orientations Futures
There are several potential future directions for research on CPI-1189. One area of interest is its potential use in treating Alzheimer's disease. CPI-1189 has been shown to reduce inflammation in the brain and to have neuroprotective effects, which could make it a promising candidate for treating this condition. Another area of interest is its potential use in treating cancer. CPI-1189 has been shown to have anti-tumor effects in animal models of cancer, and further research is needed to determine its potential use in humans. Finally, there is potential for research on the use of CPI-1189 in combination with other drugs to enhance its effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of CPI-1189 involves the reaction of 2-chlorobenzonitrile with N-methyl-4-piperidone to form 2-chlorophenyl-4-methylpiperidin-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-chlorophenyl-4-methyl-5-hydroxymethylisoxazole. Finally, the isoxazole is reacted with phosgene to form CPI-1189.
Applications De Recherche Scientifique
CPI-1189 has been extensively studied for its potential use in treating a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-14(16(21)20-9-7-19(2)8-10-20)15(18-22-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYGUFHTZJFRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)

![N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5732404.png)

![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)
![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)




![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)